molecular formula C26H29N3O4S B11520420 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B11520420
M. Wt: 479.6 g/mol
InChI Key: GLGPHWPPJIBSBI-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the realm of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with an appropriate benzenesulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The intermediate product is then further reacted with 4-methylphenyl isocyanate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The molecular pathways involved include the inhibition of receptor activation, leading to downstream effects on cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another arylpiperazine-based compound with similar receptor affinity.

    Naftopidil: Known for its alpha1-adrenergic receptor antagonism.

    Urapidil: Shares structural similarities and therapeutic applications.

Uniqueness

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively target alpha1-adrenergic receptors makes it a valuable compound for research and potential therapeutic use .

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C26H29N3O4S/c1-21-12-14-22(15-13-21)29(34(31,32)23-8-4-3-5-9-23)20-26(30)28-18-16-27(17-19-28)24-10-6-7-11-25(24)33-2/h3-15H,16-20H2,1-2H3

InChI Key

GLGPHWPPJIBSBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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